1-(4-Fluorophenyl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone
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Overview
Description
1-(4-Fluorophenyl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone is a complex organic compound that features a fluorophenyl group and a nitrobenzo[d]thiazolylthio group
Scientific Research Applications
1-(4-Fluorophenyl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone.
Nitration: The synthesized thiazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Formation of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst.
Coupling Reaction: Finally, the two moieties are coupled together using a thiol-ether linkage, often facilitated by a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst, resulting in the corresponding amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions, to introduce other functional groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Tin(II) chloride, palladium on carbon.
Bases: Sodium hydride, potassium carbonate.
Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The fluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-(4-Fluorophenyl)-2-((6-aminobenzo[d]thiazol-2-yl)thio)ethanone: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3S2/c16-10-3-1-9(2-4-10)13(19)8-22-15-17-12-6-5-11(18(20)21)7-14(12)23-15/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTQGMUWWYEUHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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